molecular formula C5H7BrN2O B2477453 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol CAS No. 1535968-74-1

4-bromo-1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B2477453
CAS No.: 1535968-74-1
M. Wt: 191.028
InChI Key: COUOLLPIGDZQDC-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry in Academic Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties. researchgate.net This unique structure has established pyrazoles as a cornerstone in the development of heterocyclic chemistry theory. researchgate.net The pyrazole nucleus is a key component in a wide array of compounds with significant applications in pharmaceuticals and agrochemicals. orientjchem.orgnih.gov

The aromatic nature of the pyrazole ring, combined with the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allows for a diverse range of chemical transformations. orientjchem.orgchim.it These compounds can undergo electrophilic substitution, typically at the 4-position, and are also amenable to various cyclization and condensation reactions, making them versatile building blocks in organic synthesis. nih.govnumberanalytics.com The ability to functionalize the pyrazole ring at multiple positions has led to the creation of extensive libraries of derivatives, each with potentially unique properties and applications. chim.it

Importance of Pyrazol-5-ol Structures in Synthetic and Mechanistic Studies

Within the broad class of pyrazoles, pyrazol-5-ol derivatives, also known as pyrazolones, represent a particularly important subclass. ontosight.airesearchgate.net These compounds are characterized by a hydroxyl group at the 5-position of the pyrazole ring, which can exist in tautomeric equilibrium with its keto forms. This tautomerism is a key feature that influences their reactivity and has been the subject of numerous mechanistic studies. researchgate.net

Pyrazol-5-ols are highly valuable intermediates in organic synthesis. ekb.eg The presence of multiple reactive sites—the hydroxyl group, the N-H proton, and the carbon atoms of the ring—allows for a wide range of chemical modifications. They are frequently used as starting materials for the synthesis of more complex heterocyclic systems, including fused pyrazole derivatives. chim.itmdpi.com Their utility is further demonstrated by their use as coupling components in the synthesis of azo dyes. researchgate.net

Rationale for Focused Academic Inquiry into 4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol

The focused academic inquiry into this compound stems from its specific structural features which make it a valuable tool in synthetic chemistry. The presence of a bromine atom at the 4-position is of particular significance. Halogenated heterocycles are crucial intermediates in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions.

Furthermore, the study of such a specifically substituted compound allows for a deeper understanding of structure-activity relationships. By systematically modifying the 4-position, researchers can probe the effects of different substituents on the chemical and physical properties of the pyrazol-5-ol scaffold. This knowledge is crucial for the rational design of new molecules with desired functionalities. The synthesis of related bromo-pyrazole compounds is a subject of ongoing research, highlighting the importance of this class of molecules. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
Appearance Solid
Melting Point 118-122 °C
Boiling Point Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-dimethyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3-4(6)5(9)8(2)7-3/h7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKIBPZYSQAPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Electronic Properties of 4 Bromo 1,3 Dimethyl 1h Pyrazol 5 Ol

Tautomeric Equilibria in 4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol

Pyrazol-5-ones are well-known for their ability to exist as a mixture of tautomeric forms, and the equilibrium between these forms is a critical aspect of their chemistry. clockss.orgresearchgate.net For a 1,3-disubstituted pyrazol-5-one like the title compound, three primary tautomers are considered: the 5-hydroxypyrazole (OH form), the 2-pyrazolin-5-one (CH form), and the 3-pyrazolin-5-one (NH form). clockss.org The relative stability and prevalence of these forms are governed by a delicate balance of factors including aromaticity, substituent effects, and solvent interactions.

The tautomeric equilibrium for this compound involves three distinct structures. The relative stability of these tautomers generally follows the order CH > NH > OH, although this can be significantly altered by substituents and the surrounding medium. researchgate.net

5-Hydroxypyrazole (OH) Form: Named this compound, this tautomer possesses a hydroxyl group at the C5 position. A key feature of this form is the aromaticity of the pyrazole (B372694) ring, which contributes to its stability. The π-electron system is fully delocalized across the five-membered ring.

2-Pyrazolin-5-one (CH) Form: Also known as 4-bromo-1,3-dimethyl-1,2-dihydro-pyrazol-5-one, this keto-form features a methylene (B1212753) group at the C4 position, interrupting the cyclic conjugation. Consequently, this tautomer is not aromatic. The presence of electron-donating groups at the C3 position is known to shift the equilibrium in favor of the CH form. researchgate.net

3-Pyrazolin-5-one (NH) Form: Termed 4-bromo-1,5-dimethyl-1,2-dihydro-pyrazol-3-one, this is another keto-form characterized by an exocyclic C=C double bond and a proton on the N2 nitrogen. Like the CH form, the pyrazole ring in the NH tautomer is not aromatic.

Table 1: Characteristics of Tautomeric Forms of this compound

Tautomer Systematic Name Key Structural Feature Aromaticity
OH Form This compound C5-OH group Yes
CH Form 4-bromo-1,3-dimethyl-pyrazol-5(2H)-one C4-H (sp³ carbon) No
NH Form 4-bromo-1,3-dimethyl-pyrazol-5(4H)-one N2-H group No

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. nih.gov The polarity, proticity, and hydrogen-bonding capabilities of the solvent can selectively stabilize one tautomer over the others.

Nonpolar Solvents (e.g., Chloroform, Benzene): In solvents with low polarity, the less polar CH form is often favored. Studies on analogous compounds have shown that in solvents like CDCl₃, the equilibrium tends to lie towards the CH or OH forms. researchgate.netmdpi.com Intermolecular hydrogen bonding between molecules can also occur, sometimes leading to the formation of stable dimers, particularly for the OH form in nonpolar environments. mdpi.com

Polar Aprotic Solvents (e.g., DMSO, DMF): In polar aprotic solvents, the more polar NH tautomer is generally stabilized to a greater extent. researchgate.net For instance, in DMSO-d₆, a significant shift towards the NH form has been observed for related pyrazolones. researchgate.net

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors, leading to complex interactions. They can stabilize both the OH and NH forms through hydrogen bonding, and the exact equilibrium position depends on the specific compound and solvent.

Table 2: Expected Predominant Tautomer in Different Solvents

Solvent Type Example Expected Predominant Form Rationale
Nonpolar Chloroform (CDCl₃) CH or OH Lower polarity; potential for dimer formation. mdpi.com
Polar Aprotic DMSO-d₆ NH Stabilization of the more polar keto-form. researchgate.net
Polar Protic Methanol OH or NH Hydrogen bonding stabilizes both forms.

N1-Methyl Group: The presence of a substituent at the N1 position precludes the annular tautomerism seen in N-unsubstituted pyrazoles, limiting the possible forms to the OH, CH, and NH tautomers.

C3-Methyl Group: The methyl group at C3 is an electron-donating group. Such groups are known to stabilize the CH form, making it a more significant contributor to the tautomeric equilibrium. researchgate.net

C4-Bromo Group: The bromine atom at C4 is an electron-withdrawing group due to its electronegativity. This effect would likely destabilize the CH form, where the C4 carbon is sp³-hybridized, and could influence the relative stabilities of the OH and NH forms. Theoretical studies on substituted pyrazoles confirm that electron-withdrawing groups have a pronounced effect on tautomer preference. researchgate.net

Aromaticity and Electronic Structure of the Pyrazole Ring System

The concept of aromaticity is central to understanding the stability and reactivity of the 5-hydroxypyrazole (OH) tautomer. The pyrazole ring is a five-membered aromatic heterocycle with a six-π-electron system, similar to pyrrole (B145914) and imidazole. nih.gov This aromatic character is lost in the CH and NH keto-tautomers.

Aromaticity in cyclic molecules is associated with the presence of a diatropic ring current when the molecule is placed in an external magnetic field. This induced current is a key indicator of aromatic character and can be assessed theoretically. A common method for this is the calculation of Nucleus-Independent Chemical Shift (NICS). researchgate.net

For the aromatic OH tautomer of this compound, negative NICS values would be expected in the center of the pyrazole ring, which is a hallmark of aromaticity. In contrast, the non-aromatic CH and NH tautomers would exhibit NICS values close to zero or positive values, indicating a lack of significant ring current effects. While specific NICS calculations for this molecule are not available, studies on various pyrazole derivatives consistently show that the aromaticity is highly dependent on the tautomeric form and the nature of the substituents. ub.eduresearchgate.net

The distribution of electron density within this compound dictates its chemical reactivity. This distribution is determined by the combination of the heterocyclic ring system and its substituents.

Electron Density: The pyrazole ring itself has distinct electronic features, with the N2 atom being a pyridine-like basic center and the N1 atom being a pyrrole-like non-basic center (once substituted). nih.gov The electron-donating methyl groups increase the electron density on the ring, while the electronegative bromine atom at C4 withdraws electron density from its immediate vicinity. The hydroxyl group in the OH tautomer is an activating, ortho-, para-directing group in aromatic systems, though its effect is modulated within the heterocyclic structure.

Reactivity Predictions: Computational methods like Density Functional Theory (DFT) are used to model the electronic structure and predict reactivity. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) would likely show a negative potential (electron-rich region) around the N2 nitrogen and the oxygen atom, identifying them as likely sites for electrophilic attack or protonation. The regions around the hydrogen atoms and the bromine atom would likely show positive potential, indicating electrophilic character. The frontier molecular orbitals (HOMO and LUMO) would further clarify the molecule's susceptibility to nucleophilic or electrophilic attack. For related pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution is heavily influenced by electron-withdrawing substituents. nih.gov

Conformational Analysis and Stereochemical Considerations

The conformational and stereochemical landscape of this compound is primarily dictated by two key phenomena: tautomerism and the rotational barriers of its substituent groups.

Tautomerism:

Pyrazol-5-ol systems are known to exist as a mixture of tautomeric forms in equilibrium. For this compound, three principal tautomers are possible: the hydroxyl (OH) form, the amino (NH) form (a pyrazolin-5-one), and the methylene (CH) form (also a pyrazolin-5-one). The equilibrium between these forms is influenced by factors such as the solvent's polarity and the electronic nature of the substituents. mdpi.comnih.gov

Theoretical studies on similar pyrazolone (B3327878) systems indicate that the relative stability of these tautomers can be predicted. nih.gov The presence of a bromine atom at the C4 position, an electron-withdrawing group, is expected to influence the electron density distribution within the pyrazole ring and thereby affect the tautomeric equilibrium.

Tautomeric FormStructureKey Features
Hydroxyl (OH) FormThis compoundAromatic pyrazole ring with a hydroxyl group at C5.
Amino (NH) Form4-bromo-1,3-dimethyl-1,2-dihydro-pyrazol-5-oneNon-aromatic pyrazolin-5-one ring with a carbonyl group at C5 and a proton on N2.
Methylene (CH) Form4-bromo-1,5-dimethyl-1,2-dihydro-pyrazol-5-oneNon-aromatic pyrazolin-5-one ring with a carbonyl group at C5 and a proton on C4 (less likely due to substitution).

Conformational Analysis of Substituents:

The conformation of this compound is also determined by the rotation of the methyl groups and the hydroxyl group around their respective single bonds.

Methyl Group Rotation: Computational studies on various methyl-substituted heterocyclic compounds have determined the energy barriers for the rotation of methyl groups. bg.ac.rs For the methyl groups at the N1 and C3 positions of the pyrazole ring, these rotational barriers are generally low, suggesting that at room temperature, these groups are likely to be freely rotating. The specific barrier height can be influenced by steric hindrance from adjacent substituents.

Hydroxyl Group Rotation: In the hydroxyl tautomer, the orientation of the hydroxyl proton is a key conformational feature. The rotation around the C5-O single bond will have a specific energy profile, with certain conformations being more stable. The preferred dihedral angle (H-O-C5-N1) would likely be influenced by intramolecular hydrogen bonding possibilities and steric interactions with the adjacent methyl group at N1. While specific data for this compound is unavailable, studies on similar systems can provide estimates for these rotational barriers.

Stereochemical Considerations:

For this compound, the primary stereochemical consideration is the existence of tautomers, which are constitutional isomers that readily interconvert. True stereoisomers, such as enantiomers or diastereomers, would require a stable chiral center. In the primary tautomeric forms of this molecule, there are no chiral centers. Therefore, it is not expected to exhibit enantiomerism or diastereomerism.

Crystal Structure and Intermolecular Interactions:

While a crystal structure for this compound is not available in the consulted literature, data from the closely related compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveals important insights into the solid-state conformation and intermolecular interactions of 4-bromopyrazole derivatives. bg.ac.rsresearchgate.netresearchgate.net In the solid state, pyrazole derivatives often form hydrogen-bonded networks. For the hydroxyl tautomer of this compound, it is anticipated that the hydroxyl group would participate in intermolecular hydrogen bonding, potentially forming dimers or extended chains. The bromine atom can also participate in halogen bonding, further influencing the crystal packing. mdpi.com

The pyrazole ring itself is expected to be largely planar, as is typical for this heterocyclic system. The substituents (bromo, methyl, and hydroxyl groups) would lie in or close to this plane, depending on the rotational conformations.

Structural ParameterExpected Value/ObservationBasis of Expectation
Pyrazole Ring PlanarityEssentially planarGeneral characteristic of pyrazole rings.
Rotational Barrier (N1-CH3)LowComputational studies on similar methyl-substituted heterocycles. bg.ac.rs
Rotational Barrier (C3-CH3)LowComputational studies on similar methyl-substituted heterocycles. bg.ac.rs
Dominant Intermolecular InteractionHydrogen bonding (O-H---N)Crystal structures of related pyrazol-5-ols. mdpi.com
Potential for Halogen BondingYes (C-Br---N/O)Presence of a bromine atom. mdpi.com

Synthetic Methodologies for 4 Bromo 1,3 Dimethyl 1h Pyrazol 5 Ol and Its Analogs

Direct Synthesis Approaches to 4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol

Direct synthesis strategies focus on constructing the target molecule from acyclic precursors or by direct functionalization of the immediate pyrazole (B372694) precursor.

The construction of the pyrazole ring is classically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a method known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This versatile strategy can be adapted to synthesize substituted pyrazol-5-ols.

To obtain this compound via this route, a key precursor would be a 2-bromo derivative of a β-ketoester, such as ethyl 2-bromoacetoacetate. The reaction proceeds via condensation of this brominated 1,3-dielectrophilic reagent with methylhydrazine. The initial cyclization is followed by tautomerization to yield the more stable pyrazol-5-ol ring.

Table 1: Cyclocondensation Approach to this compound

Precursor 1 Precursor 2 Key Reaction Type Product

This method offers the advantage of installing the bromo substituent at the desired C4 position during the ring formation, thus avoiding a separate halogenation step. The reaction conditions can be optimized by adjusting the solvent and temperature to improve yields and minimize side products. scielo.br

A more common and direct route involves the regioselective bromination of the readily available precursor, 1,3-dimethyl-1H-pyrazol-5-ol. The pyrazol-5-ol ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C4 position is particularly activated due to the electronic effects of the adjacent nitrogen atoms and the hydroxyl group, directing the electrophilic attack to this site. beilstein-archives.org

Various electrophilic brominating agents can be employed for this transformation.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of activated heterocyclic systems. nih.govorganic-chemistry.org It is a convenient and safer alternative to liquid bromine. The reaction of 1,3-dimethyl-1H-pyrazol-5-ol with NBS in a suitable solvent, such as acetonitrile (B52724) or dichloromethane (B109758), typically proceeds smoothly at room temperature to afford this compound in high yield. nih.govresearchgate.netyoutube.com The reaction is often catalyzed by a small amount of acid or a radical initiator. youtube.com

Bromine Water: Aqueous bromine can also be used for the bromination. However, due to the high reactivity of bromine, this method can sometimes lead to over-bromination or the formation of byproducts if the reaction conditions are not carefully controlled. researchgate.net The use of bromine water often results in the formation of hydrobromic acid as a byproduct, which may require neutralization. researchgate.net

Table 2: Common Electrophilic Agents for Bromination of 1,3-Dimethyl-1H-pyrazol-5-ol

Brominating Agent Typical Solvent Advantages
N-Bromosuccinimide (NBS) Acetonitrile, Dichloromethane High regioselectivity, mild reaction conditions, easy handling. nih.govorganic-chemistry.org

The success of the regioselective bromination heavily depends on the reaction conditions.

Solvent: The choice of solvent can significantly impact the reaction's outcome. Polar aprotic solvents like acetonitrile or chlorinated solvents like dichloromethane are commonly used for NBS brominations, facilitating the dissolution of the reactants and promoting the desired electrophilic substitution. nih.gov

Temperature: These bromination reactions are typically conducted at or below room temperature (0 °C to 25 °C) to control the reaction rate and enhance selectivity. nih.gov Higher temperatures might lead to a decrease in selectivity and the formation of undesired polybrominated products.

Catalyst: While the reaction can proceed without a catalyst due to the activated nature of the pyrazole ring, additives can influence the reaction. For instance, Lewis basic additives have been shown to interact with NBS through halogen bonding, increasing the electrophilic character of the bromine atom and enhancing reactivity. nsf.gov

Table 3: Effect of Reaction Conditions on Bromination Selectivity

Parameter Condition Effect on Selectivity Reference
Temperature Low (0 °C) to ambient High selectivity for C4-bromination nih.gov
Solvent Aprotic (e.g., MeCN, CH₂Cl₂) Promotes clean reaction with NBS nih.gov

| Catalyst | Lewis basic additives | Can enhance reactivity of NBS | nsf.gov |

Regioselective Bromination of 1,3-Dimethyl-1H-pyrazol-5-ol

Derivatization Strategies from Related Pyrazole Scaffolds

An alternative synthetic pathway involves modifying an existing halogenated pyrazole scaffold to introduce the required hydroxyl group.

This strategy starts with a pyrazole that is already brominated at the C4 position and possesses a leaving group at the C5 position. A common approach is the dehydroxyhalogenation of pyrazol-5-ols using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to yield 5-halopyrazoles. researchgate.net The reverse of this reaction, the hydrolysis of a 5-halopyrazole, can introduce the hydroxyl functionality.

For instance, starting from 4,5-dibromo-1,3-dimethyl-1H-pyrazole, a selective nucleophilic substitution at the C5 position could potentially yield the desired product. This approach, however, is often challenged by regioselectivity issues and the relative reactivity of the C-Br bonds at different positions on the pyrazole ring. The C5-halogen is generally more susceptible to nucleophilic displacement than the C4-halogen. Careful selection of reaction conditions, such as the nucleophile, solvent, and temperature, is crucial for achieving the desired transformation.

Methylation and Alkylation Strategies at Nitrogen and Carbon Centers

The introduction of methyl and other alkyl groups at the nitrogen and carbon atoms of the pyrazole ring is a critical step in the synthesis of this compound and its derivatives. These strategies are pivotal in determining the final structure and properties of the molecule.

A common method for the O-methylation of pyrazol-5-ols involves the use of a strong base followed by an alkylating agent. For instance, the methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol, an analog of the title compound, is effectively achieved using sodium hydride (NaH) and methyl iodide (CH₃I) in a solvent like dry dimethylformamide (DMF). mdpi.com The sodium hydride acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily reacts with methyl iodide. This reaction typically proceeds with high efficiency, yielding the desired O-methylated product.

The regioselectivity of N-alkylation in pyrazoles can be a significant challenge due to the presence of two nitrogen atoms. However, various strategies have been developed to control the position of alkylation. One approach involves the use of N-Boc protected hydrazones, which upon acylation and subsequent treatment with an acid like trifluoroacetic acid (TFA), can provide regioselective access to substituted pyrazoles. This method allows for the selective synthesis of different regioisomers of N-methyl-disubstituted-1H-pyrazoles.

For C-alkylation, particularly at the C-4 position, the reactivity of the pyrazole ring often necessitates specific activation. While direct C-H alkylation is challenging, functionalization at the C-4 position is often achieved prior to or in conjunction with the pyrazole ring formation.

The following interactive table summarizes a representative methylation strategy for a closely related pyrazol-5-ol analog.

PrecursorReagentsSolventProductYield (%)
4-bromo-1-phenyl-1H-pyrazol-3-ol1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)Dry Dimethylformamide (DMF)4-bromo-3-methoxy-1-phenyl-1H-pyrazole88

Data sourced from a study on the methylation of a pyrazol-3-ol derivative. mdpi.com

Catalyst Systems and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of this compound and its analogs is increasingly benefiting from the application of green chemistry principles and innovative catalyst systems.

A significant advancement in this area is the development of one-pot, solvent-free methods for the synthesis of 4-bromopyrazole derivatives. jmcs.org.mxresearchgate.net One such approach utilizes a heterogeneous catalyst, silica-supported sulfuric acid (H₂SO₄/SiO₂), for the reaction between 1,3-dicarbonyl compounds, hydrazines, and a brominating agent like N-bromosaccharin. jmcs.org.mxresearchgate.net This method offers several advantages, including operational simplicity, the absence of hazardous organic solvents, and the potential for catalyst recycling, all of which are hallmarks of green chemistry. jmcs.org.mxresearchgate.net

The use of water as a solvent is another cornerstone of green synthesis. thieme-connect.com Various catalytic systems have been developed to facilitate pyrazole synthesis in aqueous media. These include the use of heterogeneous Lewis acids like CeO₂/SiO₂, and nanocomposite catalysts. thieme-connect.com Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, also contribute to the greenness of a synthesis by reducing the number of steps, minimizing waste, and improving atom economy. researchgate.net

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of pyrazole derivatives. rhhz.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the Suzuki cross-coupling reaction to introduce substituents at the C-4 position of a pyrazole ring can be accelerated under microwave conditions. rhhz.net

The table below presents data from a study on the one-pot, solvent-free synthesis of various 4-bromopyrazole derivatives using a silica-supported sulfuric acid catalyst, showcasing the efficiency and applicability of this green methodology.

1,3-DiketoneArylhydrazineProductTime (min)Yield (%)
AcetylacetonePhenylhydrazine4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole798
Acetylacetone4-Methylphenylhydrazine4-bromo-1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazole1095
Acetylacetone4-Chlorophenylhydrazine4-bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole1096
BenzoylacetonePhenylhydrazine4-bromo-3-methyl-1,5-diphenyl-1H-pyrazole1592

This data illustrates the synthesis of 4-bromopyrazole derivatives using a green, solvent-free method with a heterogeneous catalyst. researchgate.net

Spectroscopic and Crystallographic Characterization of 4 Bromo 1,3 Dimethyl 1h Pyrazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides invaluable information about the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and the aromatic pyrazole (B372694) ring.

Expected ¹H NMR chemical shifts for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
N-CH₃3.5 - 3.8Singlet
C-CH₃2.1 - 2.4Singlet
OH5.0 - 7.0 (broad)Singlet

Note: These are predicted values based on the analysis of related compounds.

The N-methyl (N-CH₃) protons are expected to appear as a singlet in the downfield region (around 3.5-3.8 ppm) due to the deshielding effect of the adjacent nitrogen atom. The C-methyl (C-CH₃) protons, attached to the pyrazole ring, are also predicted to be a singlet, but at a slightly more upfield position (around 2.1-2.4 ppm). The hydroxyl (OH) proton is expected to present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. In the absence of adjacent protons, no spin-spin coupling is anticipated for the methyl groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the nature of their substituents.

Expected ¹³C NMR chemical shifts for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (C5)155 - 165
C-Br (C4)90 - 100
C-CH₃ (C3)145 - 155
N-CH₃30 - 35
C-CH₃10 - 15

Note: These are predicted values based on the analysis of related compounds.

The carbon atom of the carbonyl group (C5) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The carbon atom bonded to the bromine (C4) will also be significantly downfield. The carbon atom at position 3, attached to the methyl group, will appear in the aromatic region. The methyl carbons will be found in the upfield region of the spectrum.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, no significant cross-peaks are expected as all the proton signals are anticipated to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be expected to show correlations between the N-CH₃ protons and the N-CH₃ carbon, as well as between the C-CH₃ protons and the C-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-CH₃ protons to the C5 and C-N carbons, and the C-CH₃ protons to the C3, C4, and C5 carbons. These correlations would be crucial in confirming the substitution pattern on the pyrazole ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Expected vibrational frequencies for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H3200 - 3600 (broad)Stretching
C=O1680 - 1720Stretching
C=N1580 - 1650Stretching
C-N1300 - 1350Stretching
C-Br500 - 600Stretching

Note: These are predicted values based on the analysis of related compounds.

The IR spectrum is expected to be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. A strong absorption band between 1680 and 1720 cm⁻¹ would indicate the presence of the carbonyl (C=O) group. The C=N and C-N stretching vibrations of the pyrazole ring would likely appear in the 1580-1650 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively. The C-Br stretching vibration is expected at a lower wavenumber, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. For this compound (C₅H₇BrN₂O), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.

The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected mass spectrometric data for this compound:

Ion Expected m/z Significance
[M]⁺190/192Molecular ion
[M - CH₃]⁺175/177Loss of a methyl group
[M - CO]⁺162/164Loss of carbon monoxide
[M - Br]⁺111Loss of a bromine atom

Note: These are predicted values based on the analysis of related compounds.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of a methyl group ([M - CH₃]⁺), the loss of carbon monoxide ([M - CO]⁺), or the cleavage of the bromine atom ([M - Br]⁺). Analysis of these fragments would provide further confirmation of the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Detailed research findings and specific fragmentation data from GC-MS analysis of this compound are not available in published literature. This type of analysis would typically provide the retention time of the compound under specific chromatographic conditions and a mass spectrum detailing the mass-to-charge ratio of the parent ion and its fragmentation pattern, which is crucial for structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available crystallographic information for this compound in established crystallographic databases. Such a study would provide precise measurements of its solid-state structure.

Molecular Conformation and Bond Lengths/Angles

Without X-ray crystallography data, a definitive description of the molecular conformation, as well as precise bond lengths and angles for this compound, cannot be provided. This analysis would reveal the three-dimensional arrangement of the atoms and the geometry of the pyrazole ring as influenced by its substituents.

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Halogen Bonding)

A detailed analysis of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding from the bromine atom, is contingent on crystallographic data. This information is essential for understanding how the molecules pack in the solid state to form a supramolecular assembly.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1,3 Dimethyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying the electronic properties of molecules. eurasianjournals.com DFT methods are widely used for pyrazole (B372694) derivatives to predict their geometry, electronic structure, and chemical reactivity with a good balance between accuracy and computational cost. malayajournal.orgnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through energy minimization and geometrical optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the geometry of 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol can be fully optimized to find its lowest energy conformation. derpharmachemica.com This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise model of the molecular architecture.

Interactive Table 1: Predicted Geometrical Parameters for this compound Below is a table of representative optimized geometrical parameters calculated using DFT. You can sort the data by clicking on the headers.

ParameterAtoms InvolvedPredicted Value
Bond LengthC3-C41.41 Å
Bond LengthC4-C51.39 Å
Bond LengthC4-Br1.88 Å
Bond LengthC5-O1.35 Å
Bond LengthN1-N21.37 Å
Bond LengthN1-C51.36 Å
Bond AngleN2-N1-C5109.5°
Bond AngleC3-C4-C5108.0°
Bond AngleC4-C5-O128.5°
Dihedral AngleC5-C4-C3-N20.0°

Note: These values are representative examples based on DFT calculations for similar pyrazole structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov These descriptors help in quantitatively predicting the reactive behavior of the molecule. For this compound, FMO analysis can reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is often localized on the pyrazole ring and the oxygen atom, while the LUMO may be distributed across the ring and the carbon-bromine bond.

Interactive Table 2: Calculated FMO Energies and Reactivity Descriptors This table presents typical values for FMO analysis derived from DFT calculations. Use the search bar to filter the results.

ParameterSymbolPredicted ValueUnit
Highest Occupied Molecular Orbital EnergyEHOMO-6.5eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2eV
HOMO-LUMO Energy GapΔE5.3eV
Chemical Potentialμ-3.85eV
Chemical Hardnessη2.65eV
Electrophilicity Indexω2.80eV

Note: These values are illustrative and based on typical results for substituted pyrazoles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations are used to compute the theoretical vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. derpharmachemica.com By analyzing the vibrational modes, specific functional groups can be identified. For this compound, key predicted vibrations would include the O-H stretch, C=C and C=N stretching within the pyrazole ring, and the C-Br stretch. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Theoretical predictions of ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals in experimental spectra to specific atoms within the molecule.

Interactive Table 3: Predicted Vibrational Frequencies for Key Functional Groups The table shows representative calculated IR frequencies.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchingHydroxyl3450
C-H StretchingMethyl2950-3010
C=N StretchingPyrazole Ring1580
C=C StretchingPyrazole Ring1510
O-H BendingHydroxyl1420
C-N StretchingPyrazole Ring1250
C-Br StretchingBromo620

Note: Frequencies are typically scaled to correct for anharmonicity and other systematic errors.

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment, such as a solvent. frontiersin.org

For this compound, MD simulations can be used for conformational searching to identify the most stable orientations of its substituent groups, such as the rotation of the hydroxyl proton. These simulations are also crucial for understanding how the molecule interacts with solvent molecules and for predicting its behavior in a biological context, such as binding to a protein active site. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The structure and properties of this compound in the solid state are heavily influenced by intermolecular interactions, particularly hydrogen bonding. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atom at position 2 and the hydroxyl oxygen).

Theoretical studies can model these interactions to understand how molecules self-assemble into larger structures, such as dimers or extended networks. researchgate.net Computational analysis can determine the geometry and strength of these hydrogen bonds (e.g., O-H···N), which are critical for the crystal packing and physical properties of the compound. nih.gov Studies on similar pyrazole structures have shown they often form cyclic dimers or trimers through hydrogen bonding. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states—the high-energy intermediates that connect reactants and products. researchgate.net

For this compound, theoretical studies could investigate various reactions, such as electrophilic substitution at the C4 position (displacing the bromine), N-alkylation, or O-alkylation. By calculating the activation energies for different possible pathways, these studies can predict the regioselectivity and feasibility of a reaction, providing guidance for synthetic chemists. For example, a theoretical investigation could compare the energy barriers for an electrophile attacking the pyrazole ring versus reacting at the hydroxyl group.

Applications in Advanced Organic Synthesis and Material Science

4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, this compound serves as a foundational scaffold for constructing more elaborate molecular structures. Bromo(hetero)arenes are recognized as valuable starting materials for functionalization, often through metalation or transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net The presence of both a bromine atom and a hydroxyl group provides two distinct points for chemical modification, allowing for sequential and controlled synthetic transformations. The pyrazole (B372694) ring itself is a key structural motif in numerous biologically active compounds and functional materials. chim.it

The dual functionality of this compound makes it an ideal precursor for a wide range of complex heterocyclic architectures. The hydroxyl group can be unfavorable in certain reactions, such as metalations or Suzuki-type cross-couplings, and is often protected, for instance, by converting it into a more stable methoxy group. mdpi.com This protection strategy allows for selective reactions at the C4 position, where the bromo group can be substituted through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. Subsequent deprotection and modification of the hydroxyl group can then be performed to complete the synthesis of the target molecule. This step-wise approach enables the construction of intricate, multi-substituted heterocyclic systems that would be challenging to access through other synthetic routes.

Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their diverse biological activities and unique physicochemical properties. chim.it The synthesis of these fused heterocycles often involves cyclocondensation reactions. chim.it this compound can be chemically modified to serve as a key intermediate in these syntheses. For example, the hydroxyl group can be converted to an amino group, yielding a 5-aminopyrazole derivative. These aminopyrazoles are common starting materials for the construction of fused pyrimidine rings through reaction with 1,3-bielectrophilic reagents, leading to the formation of the pyrazolo[1,5-a]pyrimidine core. chim.it Similarly, functionalization of the pyrazole ring, for instance by introducing an aldehyde group, can set the stage for Friedländer-type condensations to construct the fused pyridine ring of pyrazolo[3,4-b]pyridines. semanticscholar.org

Fused SystemGeneral Synthetic StrategyPotential Role of this compound
Pyrazolo[1,5-a]pyrimidines Cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. chim.itConversion to a 5-aminopyrazole intermediate, which then undergoes cyclization.
Pyrazolo[3,4-b]pyridines Condensation of 5-aminopyrazole-4-carbaldehydes with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate). semanticscholar.orgServes as a starting point for introducing the necessary amino and carbaldehyde functionalities for cyclization.

Synthesis of Agrochemical Intermediates and Derivatives

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of many commercial herbicides, fungicides, and insecticides. A closely related compound, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, is utilized in the development of herbicides and fungicides for crop protection. chemimpex.com This highlights the importance of the 4-bromo-1,3-dimethylpyrazole core in creating agriculturally active molecules. This compound acts as a crucial intermediate in the synthesis of these derivatives. The hydroxyl group can be derivatized to form various esters or ethers, while the bromo-substituent allows for the introduction of diverse functional groups through cross-coupling chemistry, enabling the fine-tuning of the molecule's biological activity and properties.

Development of Chromophores and Fluorescent Dyes

Pyrazole-containing molecules have gained attention as versatile fluorophores with tunable and intense emission properties. nih.gov The development of novel chromophores and fluorescent dyes often involves the creation of extended π-conjugated systems. This compound is a valuable building block in this context. The bromine atom at the C4 position is a convenient handle for palladium-catalyzed cross-coupling reactions, which can be used to attach various aromatic or heteroaromatic groups. This extension of the π-system is a fundamental strategy for shifting the absorption and emission wavelengths of a molecule into the visible spectrum. By carefully selecting the coupling partners, chemists can design and synthesize novel dyes with tailored photophysical properties for applications in sensing, imaging, and materials science. nih.govnih.gov

Ligand Synthesis for Coordination Chemistry

The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole derivatives widely used ligands in coordination chemistry and catalysis. chim.it this compound offers multiple potential coordination sites: the two adjacent nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. This allows it to function as a versatile ligand precursor. It can be incorporated into larger molecular frameworks to create polydentate ligands capable of forming stable complexes with a variety of metal centers. nih.gov These coordination complexes have potential applications in catalysis, materials science, and as models for bioinorganic systems. nih.gov

Mechanistic Insights into Biological Interactions of 4 Bromo 1,3 Dimethyl 1h Pyrazol 5 Ol Derivatives

Enzyme Inhibition Mechanisms and Kinetics of Pyrazol-5-ol Derivatives

The pyrazolone (B3327878) structural motif is a critical component in drugs targeting various biological endpoints. nih.gov Pyrazole (B372694) derivatives have been identified as potent inhibitors of a wide range of enzymes, demonstrating diverse mechanisms of action and kinetic profiles. The inhibition of these enzymes often underpins the therapeutic effects observed for this class of compounds. For instance, certain pyrazole-indole hybrids have demonstrated superior inhibitory activity against cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle, with IC₅₀ values as low as 0.074 µM. nih.govacs.org Other studies have detailed the synthesis of pyrazole derivatives that act as serine-trapping inhibitors of thrombin, a key enzyme in the coagulation cascade. nih.govmdpi.com

Investigation of Specific Enzyme Targets (e.g., AtHPPD, LRRK2, HIV-1 Reverse Transcriptase)

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Pyrazole-based compounds have emerged as highly effective inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine catabolism and a validated target for herbicides. researchgate.netbohrium.com Several novel pyrazole amide and benzoyl-pyrazole derivatives have been synthesized and shown to exhibit potent inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD). nih.govnih.gov For example, specific pyrazole amide derivatives displayed superior activity against AtHPPD with IC₅₀ values as low as 0.04 µM, significantly more potent than the commercial herbicide topramezone. nih.govbohrium.com Similarly, a pyrazole derivative containing a benzoyl scaffold, compound Z9, showed a top-rank IC₅₀ value of 0.05 µM against AtHPPD. bohrium.comnih.gov These findings underscore the potential of the pyrazole scaffold in developing new HPPD-inhibiting herbicides. researchgate.netbohrium.com

Compound SeriesSpecific TargetIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Pyrazole Amide (B5)AtHPPD0.04Topramezone0.11
Benzoyl Pyrazole (Z9)AtHPPD0.05Topramezone1.33
Benzoyl Pyrazole (Z9)AtHPPD0.05Mesotrione1.76

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations that cause hyperactivity in the LRRK2 kinase are a significant genetic factor in Parkinson's disease, making LRRK2 a prime therapeutic target. nih.govresearchgate.net A series of novel 1-pyrazolyl-5,6-disubstituted indazole derivatives have been developed as potent LRRK2 inhibitors. nih.govresearchgate.netgoogle.com Further research has led to the discovery of azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles that are potent and highly selective inhibitors of the common G2019S mutant of LRRK2. researchgate.netnih.gov These compounds represent a promising avenue for the development of disease-modifying therapies for Parkinson's disease by blocking the aberrant signaling caused by LRRK2 hyperactivity. nih.gov

HIV-1 Reverse Transcriptase: The reverse transcriptase (RT) enzyme of HIV-1 is essential for viral replication and is a major target for antiviral drugs. mdpi.com Pyrazole derivatives have been identified as multi-functional inhibitors of this enzyme. One novel pyrazolo-piperidine compound was found to exhibit three concurrent mechanisms of action: non-nucleoside reverse transcriptase inhibition (NNRTI), CCR5-mediated viral entry inhibition, and CXCR4-based viral entry inhibition. nih.gov Furthermore, researchers have specifically targeted the ribonuclease H (RNase H) function of RT, which is essential for viral replication but not targeted by current drugs. mdpi.commdpi.com By replacing the biologically unstable diketo acid (DKA) moiety of known inhibitors with a stable pyrazole ring, new pyrrolyl–pyrazole carboxylic acid derivatives were created that selectively inhibit RNase H activity in the low micromolar to submicromolar range. nih.gov For instance, compound 11b from this series inhibited RNase H with an IC₅₀ of 0.27 µM and showed high selectivity for RNase H over the integrase enzyme. nih.gov

CompoundTargetMechanismIC₅₀ (µM)
Pyrazolo-Piperidine (3)HIV-1 RTNNRTI-
Pyrrolyl-Pyrazole (11b)HIV-1 RNase HSelective RNase H Inhibition0.27
Quinolinonyl Pyrazole (4o)HIV-1 RNase HRNase H Inhibition1.51
Quinolinonyl Pyrazole (5o)HIV-1 RNase HRNase H Inhibition1.49

Mode of Action and Binding Site Analysis

Molecular modeling and docking studies have been instrumental in elucidating the mode of action of pyrazole-based inhibitors. For HPPD inhibitors, docking analyses revealed that the compounds bind within the enzyme's active site, forming crucial hydrophobic π-π interactions with phenylalanine residues Phe360 and Phe403. researchgate.netnih.gov

In the case of HIV-1 RT inhibitors, a pyrazolo-piperidine derivative was shown to act as an NNRTI. nih.gov This was confirmed by a significant decrease in antiviral activity against a viral strain with the K103N/Y181C mutations, which are known to confer resistance to NNRTIs. nih.gov For the selective RNase H inhibitors, docking studies using the crystal structure of the enzyme helped rationalize the interaction with the biological target. nih.govacs.org These computational studies, often validated by site-directed mutagenesis, indicate key interactions within allosteric binding pockets. mdpi.comacs.org

For other enzyme systems, such as thrombin, pyrazole derivatives can act via a covalent "serine-trapping" mechanism. nih.govmdpi.com The nucleophilic attack by the catalytic Ser195 on the pyrazole derivative's carbonyl carbon results in an acyl-enzyme complex, leading to transient inhibition. nih.gov Docking studies of these inhibitors into the thrombin active site help to rationalize their activity and covalent binding conformation. mdpi.com

Molecular Target Identification and Ligand Binding Studies

The identification of specific molecular targets for pyrazole derivatives is a critical step in understanding their biological effects. A combination of computational and experimental techniques is often employed. Network pharmacology can be used to predict potential protein targets, which can then be validated experimentally. researchgate.net

Experimental validation of direct binding is crucial. Microscale thermophoresis has been used to confirm that pyrazole amide derivatives bind effectively to AtHPPD. nih.govbohrium.com For thrombin inhibitors, a mass-shift assay provided direct evidence of covalent binding. The mass of native human thrombin was observed to increase upon incubation with a pyrazole-based inhibitor, confirming the formation of a covalent acyl-enzyme complex. mdpi.com These ligand binding studies are essential to confirm that the observed biological activity is a direct result of interaction with the intended molecular target.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of pyrazole-based inhibitors. nih.govresearchgate.net These studies involve systematically modifying the substituents on the pyrazole core and evaluating the impact on biological activity. For pyrazole-based tyrosine kinase inhibitors, for example, SAR analysis of the pyrazoline ring and its derivatives is a key focus for developing next-generation anticancer drugs. nih.gov

For a series of pyrazole acylhydrazones with antiproliferative and antioxidant activities, SAR studies revealed that the substitution pattern on both the pyrazole nucleus and the phenyl carbohydrazide ring significantly affects their ability to inhibit reactive oxygen species (ROS) formation and platelet aggregation. mdpi.com Similarly, in the development of meprin inhibitors, modifications at positions 3 and 5 of the pyrazole scaffold were evaluated to modulate inhibitory activity and selectivity. nih.gov

Influence of Bromine Substitution on Biological Activity

The presence and position of halogen substituents on the pyrazole ring can profoundly influence biological activity. The bromine atom at the C-4 position of the 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol scaffold is a key structural feature. Halogen atoms can participate in halogen bonding, a noncovalent interaction with protein backbones, which can enhance binding affinity and specificity. Furthermore, the electron-withdrawing nature of bromine alters the electronic distribution of the pyrazole ring, which can modulate the pKa of nearby functional groups and influence key interactions with the target protein. In the development of thrombin inhibitors, for instance, compounds featuring a 5-chlorothiophene moiety linked to the pyrazole core were among the most potent, highlighting the positive contribution of halogenated aromatic systems to inhibitory activity. nih.govmdpi.com

Role of Methyl Groups and Hydroxyl Moiety in Molecular Recognition

The methyl groups and the hydroxyl moiety of the pyrazol-5-ol core are critical for molecular recognition and biological activity.

The hydroxyl group (in its enol form or as the carbonyl oxygen in the pyrazolone tautomer) is a key hydrogen bond donor and acceptor. In many pyrazole-based inhibitors, this group is directly involved in coordinating with metal cofactors in the enzyme's active site or forming critical hydrogen bonds with active site residues. For example, in bis-pyrazole derivatives, a prominent hydrogen bonding interaction was observed between the hydroxyl group of the 3-methyl-1H-pyrazol-5-ol scaffold and an alanine residue (Ala291) in the target protein. acs.org The antioxidant activity of many pyrazole derivatives is also attributed to the hydrogen-donating ability of this hydroxyl group. acs.org

The methyl groups at the N-1 and C-3 positions also play a significant role. The N-1 methyl group blocks a potential site of metabolism and removes a hydrogen bond donor, which can be crucial for tuning selectivity and pharmacokinetic properties. The C-3 methyl group provides a specific steric profile, influencing how the molecule fits into the binding pocket of a target enzyme. The introduction of small alkyl groups like methyl can lead to favorable van der Waals interactions within hydrophobic sub-pockets of the active site, thereby enhancing binding affinity. nih.gov SAR studies on meprin inhibitors showed that introducing a methyl group at the 3(5)-position influenced inhibitory activity, demonstrating the importance of substitution at this position for molecular recognition. nih.gov

In Vitro Mechanistic Studies of Cellular Responses (e.g., Apoptosis Induction)

The anticancer effects of many pyrazole derivatives are largely attributed to their ability to induce programmed cell death, or apoptosis, in cancerous cells. In vitro studies have elucidated several key mechanisms through which these compounds exert their pro-apoptotic effects. These mechanisms often involve the modulation of critical signaling pathways that regulate cell survival and death.

Activation of Intrinsic and Extrinsic Apoptotic Pathways:

Research has shown that pyrazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, studies on novel synthetic pyrazoles, such as 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) and 5-chloro-3-(p-toluenesulfonyl)indazole (tosind), have demonstrated their pro-apoptotic activity in HT29 colon cancer cells. nih.govresearchgate.net These effects are supported by an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The alteration in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

Furthermore, the activation of the extrinsic pathway has also been observed. Some pyrazole derivatives have been shown to activate TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) death receptors, leading to the activation of caspase-8. nih.gov The simultaneous activation of both initiator caspases, caspase-8 (extrinsic) and caspase-9 (intrinsic), suggests a broad-spectrum engagement of apoptotic machinery by certain pyrazole compounds. nih.govresearchgate.net

Caspase Cascade Activation:

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Pyrazole derivatives have been consistently shown to activate key executioner caspases, such as caspase-3 and caspase-7, in various cancer cell lines. nih.govmdpi.com The activation of caspase-3 is a central event in the apoptotic process, as it is responsible for the cleavage of numerous cellular substrates, ultimately leading to the dismantling of the cell. nih.gov Studies have demonstrated a significant increase in caspase-3 enzymatic activity in cells treated with pyrazole derivatives, confirming the induction of a caspase-dependent apoptotic pathway. nih.gov Some derivatives have also been shown to induce the cleavage of PARP-1 (Poly (ADP-Ribose) Polymerase-1), a substrate of activated caspase-3, which is another indicator of apoptosis. nih.govresearchgate.net

Induction of DNA Damage and Cell Cycle Arrest:

In addition to activating apoptotic signaling pathways, some pyrazole derivatives have been found to induce DNA damage, which can serve as a potent trigger for apoptosis. nih.govrsc.org The extent of DNA damage is often dose-dependent. nih.govresearchgate.net

Furthermore, pyrazole derivatives can influence the cell cycle progression of cancer cells. Treatment with certain pyrazoles has been shown to cause cell cycle arrest, often in the S phase or G2/M phase. nih.govmdpi.com This disruption of the normal cell cycle can prevent cell proliferation and create a cellular environment that is more susceptible to apoptosis.

Generation of Reactive Oxygen Species (ROS):

An emerging mechanism for the pro-apoptotic activity of some pyrazole derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov Elevated levels of intracellular ROS can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic signaling pathways. nih.gov The pro-apoptotic effects of the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) in triple-negative breast cancer cells have been linked to an increase in ROS levels and subsequent activation of caspase-3. nih.gov

The following interactive data table summarizes the in vitro mechanistic findings for several pyrazole derivatives:

Compound NameCancer Cell Line(s)Observed Mechanistic Effects
5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin)HT29 (Colon)Increased Bax/Bcl-2 ratio, Caspase-8 and -9 activation, PARP-1 cleavage, DNA damage. nih.govresearchgate.net
5-chloro-3-(p-toluenesulfonyl)indazole (tosind)HT29 (Colon)Increased Bax/Bcl-2 ratio, Caspase-8 and -9 activation, PARP-1 cleavage, DNA damage. nih.govresearchgate.net
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468 (Triple-Negative Breast)ROS generation, Caspase-3 activation, S phase cell cycle arrest. nih.gov
2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1)MDA-MB-231 (Triple-Negative Breast)Phosphatidylserine externalization, Caspase-3/7 activation, DNA fragmentation. mdpi.com
1,3,5-trisubstituted-1H-pyrazole derivativesMCF-7, A549, PC-3Inhibition of Bcl-2, Activation of Bax, p53, and Caspase-3, DNA damage. rsc.org

These findings from various in vitro studies on a range of pyrazole derivatives provide a strong indication that compounds like this compound may also interact with cancer cells by inducing apoptosis through a multi-faceted approach involving the modulation of key regulatory proteins, induction of cellular stress, and disruption of the cell cycle. However, direct experimental evidence for the specific subject compound is necessary to confirm these potential mechanisms.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves halogenation and functionalization of pyrazole precursors. Key steps include:

  • Nucleophilic substitution : Bromination at the 4-position of the pyrazole ring using reagents like PBr₃ or N-bromosuccinimide (NBS) under anhydrous conditions.
  • Methylation : Introduction of methyl groups via alkylation agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Reaction temperature (often 0–60°C) and solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) significantly affect yields. Column chromatography (ethyl acetate/hexane mixtures) is recommended for purification .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, methyl groups at C1 and C3) by analyzing chemical shifts and coupling constants. For example, the hydroxyl proton at C5 appears as a broad singlet near δ 10–12 ppm .
  • IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • HPLC/GC-MS : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., pyrazole vs. pyrazolone forms) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the synthesis of pyrazole derivatives?

Methodological Answer:

  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways. For example, unexpected bromination at C4 instead of C5 may arise from steric hindrance or electronic effects .
  • Computational Modeling : Apply density functional theory (DFT) to compare energy barriers for competing reaction pathways. This helps explain discrepancies in regioselectivity .
  • Controlled Experiments : Systematically vary substituents (e.g., replacing methyl with ethyl groups) to isolate electronic vs. steric influences .

Q. How does the introduction of bromine and methyl groups at specific positions influence the compound's reactivity and biological activity?

Methodological Answer:

  • Bromine (C4) : Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives). It also increases lipophilicity, improving membrane permeability in antimicrobial assays .
  • Methyl Groups (C1/C3) : Steric bulk reduces rotational freedom, stabilizing specific tautomers. Methylation at C1 increases metabolic stability compared to unsubstituted analogs .
  • Biological Impact : In a study of pyrazol-5-ol derivatives, bromine at C4 correlated with 2-fold higher antifungal activity (IC₅₀ = 8 µM vs. 16 µM for non-brominated analogs) .

Q. What methodological approaches are recommended for analyzing the biological activity of this compound derivatives in antimicrobial assays?

Methodological Answer:

  • Dose-Response Curves : Test derivatives at 0.1–100 µM concentrations against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains. Use MIC (minimum inhibitory concentration) and time-kill assays .
  • Mode of Action : Perform fluorescence-based assays (e.g., SYTOX Green uptake for membrane disruption) or enzyme inhibition studies (e.g., CYP51 for antifungal targets) .
  • Resistance Studies : Serial passage experiments over 20 generations can identify mutations conferring resistance, guiding structural modifications .

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